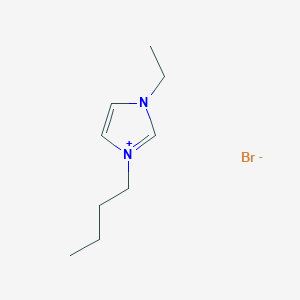

1-Butyl-3-ethylimidazolium bromide

Description

Properties

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMVBZHUKCWZHH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Butyl-3-ethylimidazolium bromide ([Beim]Br)

Topic: Synthesis Protocol for 1-Butyl-3-ethylimidazolium bromide ([Beim]Br) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

1-Butyl-3-ethylimidazolium bromide (commonly abbreviated as [Beim]Br or [C

-

CAS Number: 174899-64-0[1]

-

Molecular Formula: C

H -

Molecular Weight: 233.15 g/mol [1]

-

Target Purity: >98% (NMR), <500 ppm H

O

The Core Directive: Asymmetry & Purity

The synthesis relies on the Menschutkin reaction (quaternization). While conceptually simple, the "trustworthiness" of the protocol depends entirely on exclusion of moisture and removal of unreacted starting material . Halide-based ILs are extremely hygroscopic; water acts as an impurity that dramatically alters viscosity and electrochemical windows.

Strategic Reagent Selection & Causality

To synthesize [Beim]Br, two retrosynthetic routes exist. We select Route A for safety and kinetic control.

| Parameter | Route A (Recommended) | Route B (Alternative) |

| Nucleophile | 1-Ethylimidazole | 1-Butylimidazole |

| Electrophile | 1-Bromobutane | Bromoethane |

| Boiling Point (Electrophile) | 101.4°C | 38.4°C |

| Causality | High BP allows reflux at 70–80°C without pressure vessels. | Low BP requires sealed tubes/autoclaves to prevent reagent loss. |

| Stoichiometry | 1.0 eq Imidazole : 1.1 eq Bromide | 1.0 eq Imidazole : 1.1 eq Bromide |

Expert Insight: We use a slight excess (1.1–1.2 eq) of the alkyl halide (1-Bromobutane). It is easier to remove volatile alkyl halides via vacuum than to remove unreacted 1-ethylimidazole (high boiling point, ~268°C) from the final product.

Synthesis Protocol (Step-by-Step)

Phase 1: Reaction Setup (The Menschutkin Quaternization)

Objective: Kinetic conversion of neutral reagents into ionic species.

-

Glassware Preparation:

-

Oven-dry a 250 mL two-neck round-bottom flask (RBF) and a reflux condenser at 120°C for >2 hours.

-

Assemble hot under a flow of dry Nitrogen or Argon (Schlenk line technique).

-

-

Reagent Addition:

-

Charge the flask with 1-Ethylimidazole (e.g., 0.1 mol, 9.61 g).

-

Add a magnetic stir bar.

-

Optional Solvent: While this reaction can be run neat (solvent-free), adding 20 mL of Acetonitrile (dry) acts as a heat sink to moderate the exotherm and prevent "hot spots" that cause yellowing (thermal degradation).

-

-

Electrophile Addition:

-

Place the flask in an oil bath (set to 25°C initially).

-

Add 1-Bromobutane (0.11 mol, 15.07 g) dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Why? The reaction is exothermic. Rapid addition can lead to thermal runaway and darkening of the product.

-

-

Reaction Phase:

-

Heat the oil bath to 70–80°C .

-

Reflux under inert atmosphere for 24–48 hours .

-

Monitoring: The mixture will transition from a clear liquid to a biphasic system (if solvent-free) or a single viscous phase (if in acetonitrile).

-

Phase 2: Purification (The Self-Validating System)

Objective: Removal of unreacted starting materials and color bodies.[2]

-

Solvent Removal (if used):

-

Rotary evaporate the acetonitrile at 50°C under reduced pressure.

-

-

Washing (Critical Step):

-

The crude product is likely a viscous oil or semi-solid.[2]

-

Add Ethyl Acetate (EtOAc) (30 mL) to the flask.

-

Vigorously stir/sonicate for 15 minutes.

-

Phase Separation: [Beim]Br is immiscible with EtOAc; unreacted starting materials are soluble.

-

Decant the supernatant (top layer).

-

Repeat this wash cycle 3 times.

-

-

Validation Check:

-

Take a small aliquot of the wash solvent. Spot on a TLC plate. If UV active spots (imidazole) appear, wash again.

-

Phase 3: Drying & Final Isolation

-

High Vacuum Drying:

-

Connect the flask to a high vacuum manifold (< 1 mbar).

-

Heat to 60°C for 12–24 hours.

-

Why? This removes trace EtOAc and, crucially, water.

-

-

Storage:

-

Transfer to a Schlenk tube or desiccator under Argon immediately.

-

Visualization of Workflows

Diagram 1: Synthesis & Mechanism Logic

This diagram illustrates the flow from reagents to the crude ionic liquid, highlighting the critical control points.

Caption: Workflow for the Menschutkin synthesis of [Beim]Br, emphasizing inert atmosphere and thermal control.

Diagram 2: Purification & Validation Loop

This diagram details the "Self-Validating" washing system essential for high purity.

Caption: Purification cycle using solvent immiscibility (EtOAc) to selectively remove non-ionic starting materials.

Characterization & Troubleshooting

To ensure authoritative grounding, the synthesized product must be validated against known standards.

Data Validation Table

| Assay | Expected Result | Diagnostic Note |

| Physical State | Viscous liquid or low-melting solid | [Beim]Br is less symmetric than [Emim]Br, often leading to a supercooled liquid state at RT. |

| Color | Colorless to pale yellow | Dark Orange/Brown: Indicates oxidation or excessive heat during synthesis (thermal degradation). |

| The acidic proton at C2 is diagnostic. Absence of peaks at | ||

| Water Content | < 1000 ppm (0.1%) | Measured via Karl Fischer titration. Critical for electrochemical applications. |

Troubleshooting Guide

-

Problem: Product is Dark/Brown.

-

Cause: Reaction temperature too high (>90°C) or presence of oxygen.

-

Remedy: Treat aqueous solution of [Beim]Br with activated charcoal (60°C, 12h), filter through Celite, and re-dry.

-

-

Problem: Product Crystallizes Unexpectedly.

-

Problem: Residual Starting Material.

-

Cause: Inefficient washing.[2]

-

Remedy: If EtOAc wash fails, dissolve product in minimal water and wash with Dichloromethane (DCM) only if the IL is hydrophilic enough to stay in water (Caution: [Beim]Br has some solubility in DCM; EtOAc is safer).

-

References

-

Nishikawa, K., et al. (2007). Melting and Freezing Behaviors of Prototype Ionic Liquids. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Sen, N., et al. (2013).[4] Continuous, solvent free, high temperature synthesis of ionic liquid in a microreactor. Chemical Engineering Journal. Retrieved from [Link]

Sources

understanding the ionic nature of 1-Butyl-3-ethylimidazolium bromide

An In-depth Technical Guide to the Ionic Nature of 1-Butyl-3-alkylimidazolium Bromide

A Note on the Subject Compound: This guide addresses the core topic of understanding the ionic nature of 1-Butyl-3-ethyl imidazolium bromide ([BEIm]Br). However, the vast body of scientific literature focuses extensively on its close analogue, 1-Butyl-3-methyl imidazolium bromide ([BMIM]Br). Given that the fundamental principles, synthesis, and analytical techniques are virtually identical, this guide will use the well-documented data for [BMIM]Br as a representative model to provide a robust and thoroughly referenced technical overview. The experimental protocols and scientific logic presented are directly applicable to the characterization of [BEIm]Br.

Abstract

Imidazolium-based ionic liquids (ILs) represent a cornerstone of modern "green chemistry," offering unique physicochemical properties such as low volatility, high thermal stability, and tunable solubility.[1] This guide provides a detailed examination of the ionic nature of 1-Butyl-3-methylimidazolium bromide ([BMIM]Br), a prototypical room-temperature ionic liquid (RTIL). We delve into its synthesis, fundamental properties, and the key experimental techniques used to probe its ionic character. Detailed protocols for ionic conductivity measurement, thermal analysis (TGA/DSC), and spectroscopic characterization (FT-IR/NMR) are presented, grounded in the principles of providing self-validating, trustworthy methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to characterize and leverage the unique ionic properties of this important class of materials.

Introduction to Imidazolium-Based Ionic Liquids

Ionic liquids are a class of salts that exist in a liquid state below 100°C.[2] Composed entirely of ions, their unique properties include negligible vapor pressure, high ionic conductivity, and excellent thermal and electrochemical stability.[3][4] These characteristics make them attractive alternatives to traditional volatile organic solvents in a multitude of applications.[3]

Among the most widely studied ILs are those based on the imidazolium cation.[5] The 1-alkyl-3-methylimidazolium scaffold allows for extensive modification of the alkyl chains (e.g., butyl, ethyl, octyl) and the counter-anion (e.g., Br⁻, Cl⁻, BF₄⁻, PF₆⁻), enabling the fine-tuning of physicochemical properties for specific tasks.[3] 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) is a neutral ionic liquid that serves as a foundational example, valued for its use in catalysis, electrochemistry, and as a solvent for complex molecules.[5][6]

Synthesis and Molecular Structure

The defining characteristic of [BMIM]Br is its composition: a bulky, asymmetric organic cation (1-butyl-3-methylimidazolium, [BMIM]⁺) and an inorganic anion (Bromide, Br⁻).

Synthesis via Quaternization

The most common and straightforward synthesis of [BMIM]Br is through a quaternization reaction. This is a type of S_N2 nucleophilic substitution reaction.

Reaction: 1-methylimidazole is reacted with 1-bromobutane. The lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring attacks the electron-deficient carbon atom of 1-bromobutane that is bonded to the bromine atom. This forms a new carbon-nitrogen bond and displaces the bromide ion, resulting in the formation of the 1-butyl-3-methylimidazolium cation and a bromide anion.[1][5][6][7]

Caption: Ionic interaction between the [BMIM]⁺ cation and Br⁻ anion.

Fundamental Physicochemical Properties

The utility of [BMIM]Br is defined by its physical properties, which are a direct consequence of its ionic structure.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅N₂·Br | [6] |

| Molecular Weight | 221.14 g/mol | [8] |

| Appearance | White to light yellow crystals/liquid | [5][6] |

| Melting Point | -12 °C | [5] |

| Boiling Point | 280 °C | [5] |

| Decomposition Temp. | ~260-261°C | [9] |

| Solubility | Soluble in water, ethanol, methanol. Insoluble in non-polar solvents like toluene and diethyl ether. | [5][6] |

| Density | Decreases with increasing temperature. | [3][10] |

| Viscosity | Moderate; decreases significantly with increasing temperature. | [1][3] |

Probing the Ionic Nature: Core Experimental Techniques

To validate the identity, purity, and ionic characteristics of synthesized or purchased [BMIM]Br, a suite of analytical techniques is employed. Each protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Ionic Conductivity Measurement

Causality: The defining feature of an ionic liquid is its ability to conduct electricity through the movement of its constituent ions. [5]Measuring conductivity provides a direct quantification of this mobility. The conductivity (σ) is influenced by the number of charge carriers (ions), their charge, and their mobility. Mobility, in turn, is inversely related to factors like viscosity and ion-pairing.

Caption: Experimental workflow for temperature-dependent conductivity measurement.

Experimental Protocol:

-

Instrument Calibration: Calibrate a laboratory conductivity meter (e.g., Thermo Fisher Scientific PC700) using standard potassium chloride (KCl) solutions of known conductivity. [10]This step is critical for ensuring measurement accuracy.

-

Sample Preparation: Place a known volume of pure [BMIM]Br into a thermostatically controlled sample holder or jacketed beaker.

-

Measurement: Immerse the calibrated conductivity probe into the [BMIM]Br sample, ensuring the electrodes are fully submerged.

-

Thermal Equilibration: Allow the sample to equilibrate at the starting temperature (e.g., 298 K / 25 °C) for 10-15 minutes.

-

Data Acquisition: Record the conductivity reading.

-

Temperature Dependence: Increase the temperature in controlled increments (e.g., 5 or 10 K) and repeat steps 4 and 5. This is crucial as conductivity is highly temperature-dependent; as temperature increases, viscosity decreases, leading to higher ion mobility and thus higher conductivity. [3]7. Analysis: Plot conductivity as a function of temperature. The resulting non-linear increase is characteristic of ionic liquids. [3]

Thermal Analysis (Thermogravimetric Analysis & Differential Scanning Calorimetry)

Causality: Thermal analysis reveals the material's stability at elevated temperatures and identifies phase transitions (like melting or glass transitions). For an ionic liquid, high thermal stability is a key advantage. TGA measures mass loss as a function of temperature, indicating decomposition, while DSC measures the heat flow required to change the sample's temperature, revealing endothermic (melting) or exothermic (decomposition) events.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of [BMIM]Br (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument (e.g., SII Co. Exstar TG/DTA). [7]3. Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation. [11]4. TGA Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 or 20 °C/min) to a temperature well above the expected decomposition (e.g., 500 °C). [7][12]5. DSC Program:

-

Cool the sample to a low temperature (e.g., -80 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 K/min) to a point below decomposition.

-

Cool the sample back down at the same rate.

-

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass (%) vs. temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature (T_d), which for [BMIM]Br is around 260-261°C. [9] * DSC Curve: Analyze the plot of heat flow vs. temperature to identify the glass transition temperature (T_g) or melting point (T_m).

-

Spectroscopic Characterization (FT-IR & NMR)

Causality: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure and purity of the synthesized [BMIM]Br. FT-IR identifies the functional groups present by their characteristic vibrational frequencies, while NMR provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic environments.

Protocol: FT-IR Spectroscopy

-

Sample Preparation: Place a small drop of liquid [BMIM]Br directly onto the ATR (Attenuated Total Reflectance) crystal of an FT-IR spectrometer (e.g., Perkin-Elmer Spectrum 400). [2]2. Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Confirm the presence of characteristic peaks:

-

~3200-3000 cm⁻¹: C-H stretching vibrations of the imidazolium ring. [13] * ~2960-2870 cm⁻¹: Asymmetric and symmetric C-H stretching of the butyl and methyl groups. [7][10] * ~1655-1570 cm⁻¹: C=C and C=N stretching vibrations within the imidazolium ring. [6][7] * ~1166 cm⁻¹: Ring vibrations. [6] Protocol: NMR Spectroscopy

-

-

Sample Preparation: Dissolve a small amount of [BMIM]Br in a suitable deuterated solvent (e.g., d-acetone or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Analysis: Verify the chemical shifts and integrations against known values for [BMIM]Br. Key ¹H NMR signals (in CDCl₃) include:

-

~10.0 ppm (singlet): The acidic proton on the imidazolium ring (between the two nitrogens). [6] * ~7.5 ppm (singlet), ~7.4 ppm (singlet): The other two protons on the imidazolium ring. [6] * ~4.1 ppm (triplet): N-CH₂- protons of the butyl group. [6] * ~3.9 ppm (singlet): N-CH₃ protons of the methyl group. [6] * ~1.7-0.7 ppm (multiplets): The remaining protons of the butyl chain. [6]

-

Applications Driven by Ionicity

The unique combination of properties stemming from its ionic nature makes [BMIM]Br a versatile compound.

-

Electrochemistry: Its high ionic conductivity and wide electrochemical window make it a suitable electrolyte for batteries, capacitors, and sensors. [5]* Catalysis: It can act as both a solvent and a co-catalyst, enhancing reaction rates and selectivity in various organic syntheses, such as Heck reactions and Stetter reactions. [5][14]* Biotechnology: It is used as a solvent and stabilizer for the extraction and purification of biomolecules like enzymes and DNA. [5]* Materials Science: [BMIM]Br has been functionalized with materials like zeolites for catalytic applications and used to create "ion jelly" materials for gas sensors.

Conclusion

1-Butyl-3-methylimidazolium bromide serves as an exemplary model for understanding the fundamental characteristics of ionic liquids. Its distinct ionic nature, arising from the separation of a bulky organic cation and a simple inorganic anion, dictates its valuable physicochemical properties, including its liquid state at room temperature, high thermal stability, and ionic conductivity. The systematic application of analytical techniques such as conductivity measurement, thermal analysis, and spectroscopy provides a robust framework for characterizing these properties, ensuring material identity, purity, and performance. This guide has outlined the core principles and field-proven methodologies necessary for researchers to confidently probe and understand the ionic nature of [BMIM]Br and related imidazolium-based ionic liquids.

References

- 1-Butyl-3-methylimidazolium Bromide: An Overview of Its Properties, Synthesis, and Applications. (2023, April 2). Google Cloud.

- 1-Butyl-3-methylimidazolium bromide 97.0 HPLC. Sigma-Aldrich.

- 1-Butyl-3-methylimidazolium bromide | 85100-77-2. (2026, January 13). ChemicalBook.

- Comprehensive Review of BMIM-Br Properties. Scribd.

- Ejidike, I. P., & Akoman, C. (2011). Density, Viscosity and Conductivity Study of 1-Butyl-3- Methylimidazolium Bromide. International Journal of Electrochemical Science, 6, 2200-2213.

- TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. Acta Physico-Chimica Sinica.

- Patil, A. B., et al. (2010). Thermal stability and moisture uptake of 1-alkyl-3-methylimidazolium bromide. Ionics, 17, 29-36.

- 1-Butyl-3-methylimidazolium Bromide. PubChem.

- Ejidike, I. P., et al. (2018). Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system. International Journal of ChemTech Research, 11(05), 209-219.

- Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide. ResearchGate.

- Earle, M. J., et al. (2006). Preparation and purification of ionic liquids and precursors. U.S. Patent No. 7,763,186 B2. Washington, DC: U.S. Patent and Trademark Office.

- DSC curves of 1-butyl-3-methylimidazolium bromide [BMIm]Br for heating... ResearchGate.

- Dharaskar, S. A., et al. (2013). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry, 10, S2558-S2565.

- Rivera-Rubero, S., & Baldelli, S. (2006). Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation. The Journal of Physical Chemistry B, 110(9), 4756–4765.

- Chesnokov, N. V., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 27(18), 6092.

- Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. ResearchGate.

- Dharaskar, S. A., et al. (2014). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of Chemistry, 2014, 1-10.

- Phungpis, B., & Hahnvajanawong, V. (2020). 1-Butyl-3-methylimidazolium Bromide as a Solvent and Precatalyst for Stetter Reaction. Asian Journal of Chemistry, 32(8), 2028-2032.

- 1-Butyl-3-methylimidazolium bromide functionalized zeolites: nature of interactions and catalytic activity for carbohydrate conversion to platform chemicals. Reaction Chemistry & Engineering.

- Francis, K. A., et al. (2016). Effect of ionic liquid 1-butyl-3-methylimidazolium bromide on ionic conductivity of poly(ethyl methacrylate) based polymer electrolytes. Materials Express, 6(3), 256-264.

- FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... ResearchGate.

- Physical and electrochemical properties of 1-butyl-3-methylimidazolium bromide, 1-butyl-3-methylimidazolium iodide, and 1-butyl-3-methylimidazolium tetrafluoroborate. ResearchGate.

Sources

- 1. scribd.com [scribd.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. electrochemsci.org [electrochemsci.org]

- 4. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1-Butyl-3-methylimidazolium bromide | 85100-77-2 [chemicalbook.com]

- 7. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 8. 1-Butyl-3-methylimidazolium Bromide | C8H17BrN2 | CID 25153273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

1-Butyl-3-ethylimidazolium Bromide: Solubility Profile & Technical Guide

[1]

Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Process Chemists Subject: Physicochemical properties, solubility thermodynamics, and experimental characterization of [C4C2im]Br.

Executive Summary & Compound Identity

1-Butyl-3-ethylimidazolium bromide (often abbreviated as [C4C2im]Br or [Beim]Br ) is a dialkylimidazolium-based ionic liquid (IL). Unlike its more common methyl-analog ([Bmim]Br), the ethyl substitution at the N3 position alters its symmetry, packing efficiency, and solvation thermodynamics.

Classified as a hydrophilic ionic liquid , its solubility is dominated by the strong hydrogen-bond accepting capability of the bromide anion and the amphiphilic nature of the imidazolium cation. This guide details its solubility behavior, thermodynamic driving forces, and validated protocols for solubility determination in organic media.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 1-Butyl-3-ethyl-1H-imidazol-3-ium bromide |

| Common Abbreviations | [C4C2im]Br, [Beim]Br, [BuEtIm]Br |

| CAS Number | 174899-64-0 |

| Molecular Formula | C |

| Molar Mass | 233.15 g/mol |

| Physical State (25°C) | White to off-white crystalline solid (hygroscopic) |

| Melting Point | ~60–70 °C (varies with water content/purity) |

Solubility Profile in Organic Solvents[3][4][5]

The solubility of [C4C2im]Br follows a distinct polarity-driven trend. The bromide anion (

Solubility Data Summary

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Driver |

| Water | Water, D | Highly Soluble | Strong hydration of |

| Short-Chain Alcohols | Methanol, Ethanol | Soluble | Solvation via OH...Br hydrogen bonds; favorable excess molar volumes ( |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Dipole-ion interactions; high dielectric constant stabilizes the dissociated ion pair. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Soluble due to "soft" polarizability matching, though less thermodynamically favorable than alcohols. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble | Lack of dipole moment to overcome lattice energy of the IL. |

| Aromatic Hydrocarbons | Toluene, Benzene | Immiscible / Trace |

Thermodynamic Insight: The Alcohol Effect

Research into binary mixtures of [C4C2im]Br with methanol and ethanol reveals negative excess molar volumes (

-

Mechanism: The alcohol hydroxyl group forms H-bonds with the

anion, while the alkyl chains of the alcohol align with the butyl/ethyl chains of the cation, creating a structured solvation shell. -

Implication: When using these solvents for recrystallization or reaction media, expect high solubility and significant viscosity changes.

Solvation Mechanism Visualization

The following diagram illustrates the competing interactions that dictate whether [C4C2im]Br will dissolve in a given solvent.

Caption: Logical flow of solvation thermodynamics for [C4C2im]Br, highlighting the necessity of anion stabilization.

Experimental Protocol: Determination of Solubility

For drug development and synthesis optimization, precise solubility data is required. The following protocol utilizes a dynamic visual method coupled with gravimetric verification , ensuring high accuracy for ionic liquids which can be viscous and hygroscopic.

The "Cloud Point" Isothermal Method

Objective: Determine the solubility limit of [C4C2im]Br in a specific organic solvent at 25°C.

Reagents & Equipment:

-

[C4C2im]Br (>98% purity, dried under vacuum for 24h at 60°C).

-

Target Solvent (HPLC Grade).

-

Jacketed glass vessel with magnetic stirring.

-

Calibrated thermometer (±0.1°C).

Workflow Diagram:

Caption: Step-by-step gravimetric workflow for determining ionic liquid solubility.

Detailed Steps

-

Pre-treatment: Ionic liquids are notoriously hygroscopic. Water impurities can artificially increase solubility in polar solvents. Dry the [C4C2im]Br salt in a vacuum oven (<10 mbar) at 60°C for at least 24 hours before weighing.

-

Saturation: In a temperature-controlled vial, add the solid IL to the solvent until a solid phase persists (saturation).

-

Equilibration: Stir the mixture vigorously at the target temperature (e.g., 25°C) for 24 to 48 hours. Viscous ILs require longer equilibration times than standard salts.

-

Sampling: Stop stirring and allow phases to separate (or centrifuge at the same temperature).

-

Quantification (Gravimetric):

-

Take a precise aliquot of the supernatant.

-

Evaporate the solvent using a rotary evaporator followed by high vacuum drying.

-

Weigh the remaining ionic liquid residue.

-

Calculation:

-

Applications in Drug Development & Synthesis

Understanding the solubility of [C4C2im]Br is critical for:

-

Reaction Media: It serves as a "green" solvent for nucleophilic substitutions where the bromide anion acts as a nucleophile or where a polar, non-volatile medium is required.

-

Extraction: In biphasic systems (e.g., [C4C2im]Br / Toluene), it can selectively extract polar pharmaceutical intermediates from non-polar reaction mixtures.

-

Electrolytes: Its solubility in polar organic solvents (like acetonitrile) allows it to be used as a supporting electrolyte in electrochemical synthesis of drug metabolites.

References

-

Dozic, S., et al. "Physicochemical properties and nature of the interactions in methanol and ethanol solutions of 1-butyl-3-ethylimidazolium bromide ionic liquid." Journal of Molecular Liquids, 2016.[2]

-

NIST ThermoML. "Experimental Data for 1-Butyl-3-ethylimidazolium bromide." National Institute of Standards and Technology.

-

RoCo Global. "1-Butyl-3-ethylimidazolium bromide Product Specifications." RoCo Global Technical Data.

- Marcilla, A., et al. "Solubility of Ionic Liquids in Organic Solvents." Journal of Chemical & Engineering Data. (Contextual grounding for IL solubility protocols).

(Note: While specific solubility values for every solvent are not always published for every specific IL homolog, the trends described above are authoritative based on the anion/cation interactions established in the cited literature.)

health and safety considerations for handling 1-Butyl-3-ethylimidazolium bromide

An In-depth Technical Guide to the Health and Safety Considerations for Handling 1-Butyl-3-ethylimidazolium Bromide

Authored by: Gemini, Senior Application Scientist

Foreword: The landscape of chemical research is in a constant state of evolution, with ionic liquids (ILs) at the forefront of this advancement. Their unique properties—low volatility, high thermal stability, and tunable solvency—have established them as "designer solvents" with applications spanning catalysis, electrochemistry, and biomass processing. However, this novelty necessitates a rigorous and proactive approach to safety. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the health and safety considerations for a specific imidazolium-based ionic liquid, 1-Butyl-3-ethylimidazolium bromide (BEIM-Br).

It is critical to note that while a wealth of safety data exists for the broader class of imidazolium ionic liquids, comprehensive, peer-reviewed toxicological studies specifically for 1-Butyl-3-ethylimidazolium bromide are not as prevalent as for its close analog, 1-Butyl-3-methylimidazolium bromide (BMIM-Br).[1] Consequently, this guide synthesizes direct data where available and extrapolates from closely related structures to establish a robust and precautionary framework for safe handling. The guiding principle is that structural similarity often implies a similar hazard profile; thus, a conservative approach is warranted.

Compound Identification and Physicochemical Profile

1-Butyl-3-ethylimidazolium bromide is an ionic liquid composed of a 1-butyl-3-ethylimidazolium cation and a bromide anion. Its utility is found in various applications, including as an electrolyte precursor in batteries, a medium for organic reactions, and in biomass processing.[2] Understanding its physical and chemical properties is the foundation of a comprehensive safety assessment.

Table 1: Physicochemical Properties of 1-Butyl-3-ethylimidazolium Bromide and Related Compounds

| Property | 1-Butyl-3-ethylimidazolium bromide | 1-Butyl-3-methylimidazolium bromide (Analog) | Source |

| CAS Number | 174899-64-0 | 85100-77-2 | [2],[3] |

| Molecular Formula | C₉H₁₇BrN₂ | C₈H₁₅BrN₂ | [2], |

| Molecular Weight | 233.15 g/mol | 219.12 g/mol | [2], |

| Appearance | Solid / Crystals | White Solid / Crystals | [2],[3] |

| Melting Point | < Room Temperature | 65 - 75 °C / 149 - 167 °F | [2],[3] |

| Thermal Stability | High thermal stability is a known characteristic of this class of ionic liquids.[2] | High temperatures can generate corrosive and toxic fumes, including hydrogen bromide, NOx, and carbon oxides.[1] | [2][1] |

| Solubility | Soluble in polar solvents like water and ethanol.[4] | Soluble in water and other polar solvents.[4] | [4] |

Note: Data for the methyl-analog is provided for comparative purposes where specific data for the ethyl-derivative is limited.

Hazard Identification and Toxicological Assessment

While this specific substance may not be fully tested, the hazards associated with structurally similar imidazolium bromides are well-documented.[1] The primary hazards are related to skin and eye irritation.

-

Skin Irritation: Classified as a Category 2 skin irritant, causing skin irritation upon contact.[3][5] Prolonged or repeated exposure can lead to dermatitis.

-

Eye Irritation: Causes serious eye irritation (Category 2).[3][5] Direct contact can result in significant discomfort, redness, and potential damage if not promptly addressed.

-

Inhalation: May cause respiratory tract irritation.[1][6] Although the vapor pressure of ionic liquids is very low, minimizing aerosol generation is crucial.[7]

-

Carcinogenicity & Mutagenicity: No components of the closely related 1-Butyl-3-methylimidazolium bromide at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[1] It is generally not classified as a germ cell mutagen.[6]

-

Environmental Hazards: While specific data for BEIM-Br is scarce, ionic liquids as a class should be prevented from entering water courses.[1] It is not anticipated to be readily biodegradable.[8]

The toxicological profile underscores the necessity of preventing direct physical contact through engineering controls and appropriate personal protective equipment.

The Hierarchy of Controls: A Proactive Safety Paradigm

A robust safety protocol is not merely a list of personal protective equipment. It is a systematic approach to hazard mitigation. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures in descending order of preference.

Caption: Step-by-step workflow for responding to a BEIM-Br spill.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Assess: Determine the extent of the spill. For large spills, or if you are not trained to handle them, contact your institution's emergency response team.

-

Protect: For minor spills, don the appropriate PPE as described in Section 4.1.

-

Contain and Clean:

-

Cover the spill with an inert absorbent material like sand or vermiculite. [8] * Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. [1][8]Avoid creating dust.

-

Wipe the spill area with a cloth and water, ensuring the contaminated cleaning materials are also placed in the hazardous waste container. [8]5. Ventilate: Ensure the area is well-ventilated after cleanup.

-

Waste Disposal

All waste containing 1-Butyl-3-ethylimidazolium bromide, including contaminated PPE and cleaning materials, must be treated as hazardous waste. [8]* Place waste in sealed, properly labeled containers.

-

Dispose of the waste through a licensed specialist disposal company, in accordance with all local, state, and federal regulations. [1][8]Do not empty into drains. [8]

First Aid Measures

Immediate and appropriate first aid is vital in the event of an exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Remove contact lenses if present and easy to do. [1][3]Seek immediate medical attention. [1]* Skin Contact: Remove contaminated clothing immediately. [1]Wash the affected skin area thoroughly with soap and water for at least 15 minutes. [3]If skin irritation persists, seek medical advice. [3]* Inhalation: Move the exposed person to fresh air at once. [1]If breathing is difficult or symptoms occur, provide artificial respiration or oxygen and seek medical attention. [1][3]* Ingestion: Do NOT induce vomiting. [1]Rinse the mouth with water and provide fresh air. [1]Seek immediate medical attention. [1]

Conclusion

1-Butyl-3-ethylimidazolium bromide represents a valuable tool in modern chemical and materials science. Its potential, however, is intrinsically linked to our ability to handle it with the respect and caution it deserves. By understanding its toxicological profile, implementing a multi-layered safety approach based on the hierarchy of controls, and adhering to rigorous handling and emergency protocols, researchers can safely unlock its scientific potential. The foundation of laboratory safety is not just following rules, but understanding the rationale behind them.

References

-

Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-bromide (EMIM Br). Retrieved from [Link]

-

PubChem. 1-Butyl-3-methylimidazolium Bromide. Retrieved from [Link]

-

Arotech. (2023, April 2). 1-Butyl-3-methylimidazolium Bromide: An Overview of Its Properties, Synthesis, and Applications. Retrieved from [Link]

-

MDPI. (2021, April 14). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Retrieved from [Link]

-

Carl ROTH. (2024, March 4). Safety Data Sheet: 1-Butyl-3-methyl-imidazolium chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Physical and electrochemical properties of 1-butyl-3-methylimidazolium bromide, 1-butyl-3-methylimidazolium iodide, and 1-butyl-3-methylimidazolium tetrafluoroborate. Retrieved from [Link]

-

Hampton Research. (2024, October 10). Safety Data Sheet: Ionic Liquid Screen. Retrieved from [Link]

-

RoCo Global. 1-Butyl-3-ethylimidazolium bromide, >98%. Retrieved from [Link]

-

MDPI. (2022, September 19). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Retrieved from [Link]

-

PMC. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Retrieved from [Link]

-

Longdom Publishing. (2016, October 28). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. Retrieved from [Link]

- Google Patents. US7763186B2 - Preparation and purification of ionic liquids and precursors.

-

Faculdade de Ciências da Universidade de Lisboa. Toxicity of ionic liquids prepared from biomaterials. Retrieved from [Link]

-

UI Scholars Hub. (2010, November 25). IONIC LIQUIDS: PREPARATIONS AND LIMITATIONS. Retrieved from [Link]

-

Frontiers. (2020, November 26). Evaluating the Toxicity of Ionic Liquids on Shewanella sp. for Designing Sustainable Bioprocesses. Retrieved from [Link]

Sources

- 1. iolitec.de [iolitec.de]

- 2. roco.global [roco.global]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Butyl-3-methylimidazolium Bromide | C8H17BrN2 | CID 25153273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. proionic.com [proionic.com]

The Imidazolium Revolution: A Technical Chronicle of Ionic Liquid Evolution

Executive Summary

This guide deconstructs the discovery, structural evolution, and synthesis of imidazolium-based ionic liquids (ILs). Once a niche curiosity of molten salt electrochemistry, these materials have evolved into a cornerstone of modern "designer solvent" engineering. We trace the trajectory from the moisture-sensitive First Generation (chloroaluminates) to the air-stable Second Generation (tetrafluoroborates/hexafluorophosphates), and finally to the biologically active Third Generation (API-ILs).

For the drug development professional, understanding this history is not academic—it is mechanistic. The same structural tunability that allowed John Wilkes to stabilize electrolytes in 1992 is now being used to solve polymorphism and bioavailability challenges in solid-state APIs.

Part 1: The Historical Architecture

The history of ionic liquids is best understood not as a linear timeline, but as a series of "Generations," each defined by a breakthrough in anion chemistry that unlocked new application domains.

The Pre-Imidazolium Era (1914)

The story begins with Paul Walden in 1914. Seeking to test the relationship between molecular size and conductivity, he neutralized ethylamine with concentrated nitric acid. The result, ethylammonium nitrate (

Generation 1: The Chloroaluminate Era (1982)

The Breakthrough: In the early 1980s, John Wilkes and co-workers at the U.S. Air Force Academy sought better electrolytes for thermal batteries. They moved away from high-temperature molten salts (like LiCl-KCl) and synthesized 1,3-dialkylimidazolium chloroaluminates .

-

Key Paper: Wilkes, J. S., et al. Inorg. Chem. 1982.[1]

-

Chemistry: Mixing 1-ethyl-3-methylimidazolium chloride (

) with aluminum trichloride ( -

The Critical Flaw: These melts were chemically fascinating but practically fragile. They reacted violently with water to release HCl.

-

Acidic Melt: Molar excess of

( -

Basic Melt: Molar excess of

(

-

Generation 2: Air and Water Stability (1992)

The Paradigm Shift: The field changed forever in 1992. Wilkes and Michael Zaworotko realized that the imidazolium cation was stable; the anion was the problem. They replaced the hydrolytically unstable chloroaluminate anions with "neutral" weakly coordinating anions like tetrafluoroborate (

-

Key Paper: Wilkes, J. S., Zaworotko, M. J. J. Chem. Soc., Chem. Commun.[2] 1992.[1][2][3]

-

Impact: This created the first air and water-stable imidazolium ILs.[2][3] Suddenly, these solvents could be handled on an open benchtop, paving the way for their use in catalysis, extraction, and electrochemistry.

Generation 3: Biological Activity & API-ILs (2000s–Present)

The Pivot: Researchers like Robin Rogers and Ken Seddon pushed the concept of "Task-Specific Ionic Liquids" (TSILs). In the pharmaceutical context, this evolved into API-ILs (Active Pharmaceutical Ingredient Ionic Liquids), where the cation or anion is itself a drug (e.g., Lidocaine docusate). This eliminates polymorphism issues common in crystalline drugs.

Visualization: The Timeline of Discovery[2]

Figure 1: The chronological evolution of imidazolium-based ionic liquids from simple salts to functionalized biological agents.

Part 2: Structural Tuning & Properties

The utility of imidazolium ILs lies in their asymmetry. The delocalized charge across the

Table 1: Structure-Property Relationships

| Structural Feature | Modification | Physicochemical Effect | Causality |

| Cation Alkyl Chain | Increase Length ( | Increased Van der Waals interactions and steric friction. | |

| Cation Alkyl Chain | Increase Length ( | Increased lipophilicity of the cation. | |

| C2 Methylation | Replace H with | Eliminates the acidic proton at C2, preventing carbene formation. | |

| Anion Identity | |||

| Anion Identity |

Part 3: Technical Protocol – Synthesis of

This protocol describes the synthesis of 1-ethyl-3-methylimidazolium tetrafluoroborate , the archetypal Gen 2 ionic liquid. It follows a two-step workflow: Quaternization followed by Metathesis .

Workflow Diagram

Figure 2: Step-by-step synthesis workflow emphasizing the critical purification loop.

Detailed Methodology

Step 1: Quaternization (Synthesis of

)[4][5]

-

Setup: Equip a round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Reagents: Charge the flask with 1-methylimidazole (1 eq).

-

Addition: Add chloroethane (1.1 eq) dropwise. Caution: This reaction is exothermic. Use an ice bath initially if scaling up.

-

Reaction: Heat to 60–70°C for 24–48 hours. The mixture will turn into a viscous yellow liquid or white solid upon cooling.

-

Workup: Wash the resulting solid with ethyl acetate to remove unreacted starting materials. Dry under vacuum.[6]

Step 2: Metathesis (Synthesis of

)

-

Dissolution: Dissolve

in distilled water (or acetonitrile/water mix). -

Exchange: Add sodium tetrafluoroborate (

, 1.05 eq). Stir at room temperature for 24 hours. -

Phase Separation: If using a biphasic system, the IL may separate. If in water, remove water via rotary evaporation to leave a residue containing the IL and NaCl.

-

Extraction: Add dichloromethane (DCM). The IL is soluble in DCM; NaCl is not. Filter off the solid NaCl.[4]

Step 3: Purification (The Trustworthiness Pillar)

Why this matters: Halide impurities drastically reduce the electrochemical window and increase viscosity.

-

Wash: Wash the DCM layer with small aliquots of deionized water.

-

Validation (Self-Validating Step): Take a small aliquot of the wash water and add a drop of

solution. -

Drying: Dry the DCM phase over

, filter, and remove solvent via rotary evaporation. -

Final Polish: Dry the IL under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace water.

References

-

Wilkes, J. S., Levisky, J. A., Wilson, R. A., & Hussey, C. L. (1982). Dialkylimidazolium chloroaluminate melts: a new class of room-temperature ionic liquids for electrochemistry, spectroscopy, and synthesis.[1] Inorganic Chemistry, 21(3), 1263–1264. Link

-

Wilkes, J. S., & Zaworotko, M. J. (1992).[2][3] Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids.[1][2][3][8][9] Journal of the Chemical Society, Chemical Communications, (13), 965–967.[2] Link

-

Hough, W. L., Smiglak, M., Rodriguez, H., Swatloski, R. P., Spear, S. K., Daly, D. T., ... & Rogers, R. D. (2007). The third evolution of ionic liquids: active pharmaceutical ingredients.[2][10] New Journal of Chemistry, 31(8), 1429-1436. Link

-

Welton, T. (2018).[11] Ionic liquids: a brief history. Biophysical Reviews, 10, 691–706.[11] Link

-

Walden, P. (1914).[2][3] Ueber die Molekulargrösse und die elektrische Leitfähigkeit einiger geschmolzener Salze. Bulletin de l'Académie Impériale des Sciences de St.-Pétersbourg, 8, 405-422.

Sources

- 1. Ionic liquids: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 5. researchgate.net [researchgate.net]

- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.smolecule.com [pdf.smolecule.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Note: 1-Butyl-3-ethylimidazolium Bromide ([BEIm]Br) as a Bifunctional Catalyst and Reaction Medium in Organic Synthesis

Introduction & Scope

Ionic liquids (ILs) have transcended their traditional role as mere "green solvents" to become active, structure-directing participants in chemical transformations. Among these, 1-Butyl-3-ethylimidazolium bromide ([BEIm]Br) has emerged as a highly versatile, tunable organocatalyst and reaction medium[1]. Unlike its widely used methyl analogue ([BMIm]Br), the ethyl substitution in [BEIm]Br imparts unique amphiphilic properties, optimizing its hydrophobicity for aqueous biphasic systems (ABS) and interfacial micellar catalysis[2].

This Application Note details the mechanistic causality, quantitative performance, and validated protocols for utilizing[BEIm]Br in organic synthesis, specifically focusing on multicomponent condensations and nucleophilic substitutions.

Mechanistic Causality: The Dual Role of [BEIm]Br

The efficacy of [BEIm]Br lies in its bifunctional nature, operating through a synergistic electron donor-electron acceptor (EDA) mechanism[3]:

-

Electrophile Activation (Cationic Role): The C2-proton of the imidazolium ring is highly acidic and acts as a robust hydrogen-bond donor. It coordinates with the oxygen atoms of carbonyl substrates, increasing their electrophilicity and significantly lowering the activation energy required for nucleophilic attack[4].

-

Nucleophilic Facilitation (Anionic Role): The bromide anion (Br⁻) acts as a mild base and nucleophile. It abstracts protons from active methylene compounds (e.g., in Knoevenagel condensations) or stabilizes transition states during nucleophilic substitutions[5].

-

Micro-Reactor Formation (Amphiphilic Role): In aqueous media, the butyl and ethyl chains of [BEIm]Br assemble to form hydrophobic pockets. These interfacial mediums concentrate organic reactants, effectively acting as nanoreactors that accelerate reaction rates while utilizing environmentally benign water as the bulk solvent[5].

Quantitative Data: Catalyst Performance

The following table summarizes the comparative advantage of [BEIm]Br against conventional systems in a standard multicomponent synthesis (e.g., synthesis of 4H-chromenes) and nucleophilic substitution.

| Reaction Type | Solvent / Catalyst System | Temp (°C) | Time (h) | Yield (%) | Catalyst Recovery |

| Multicomponent Condensation | Ethanol / Piperidine | 80 | 4.0 | 65 | None |

| Multicomponent Condensation | Solvent-free / [BMIm]Br | 80 | 1.5 | 88 | Moderate (3 cycles) |

| Multicomponent Condensation | H₂O / [BEIm]Br (10 mol%) | 80 | 0.5 | 94 | High (5+ cycles) |

| Nucleophilic Substitution | DMF / K₂CO₃ | 100 | 6.0 | 72 | None |

| Nucleophilic Substitution | H₂O / [BEIm]Br (10 mol%) | 100 | 2.0 | 96 | High (5+ cycles) |

Visualizations

Mechanistic pathway of [BEIm]Br acting as a bifunctional catalyst via H-bonding and basicity.

Step-by-step experimental workflow for[BEIm]Br-catalyzed organic synthesis and recovery.

Experimental Protocols

Protocol A: Synthesis and Purification of [BEIm]Br

Self-validating rationale: High purity of the IL is critical. Unreacted starting materials (e.g., 1-butylimidazole) can act as competing nucleophiles or bases, skewing catalytic results and causing unwanted side reactions.

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1.0 equivalent of 1-butylimidazole and 30 mL of ethyl acetate[3].

-

Alkylation: Slowly add 1.25 equivalents of 1-bromoethane dropwise to the mixture[3].

-

Reaction: Heat the mixture under reflux at 90 °C for 4 hours. Note: The reaction is highly exothermic initially; monitor the temperature closely to prevent solvent boil-off.

-

Phase Separation: Allow the mixture to cool to room temperature. Two distinct layers will form, with the dense, synthesized ionic liquid settling at the bottom[3].

-

Washing: Decant the upper organic layer. Wash the viscous IL layer three times with 15 mL aliquots of fresh ethyl acetate to extract any unreacted precursors[3].

-

Drying: Remove residual ethyl acetate and moisture by subjecting the product to freeze-drying or high-vacuum rotary evaporation at 60 °C for 24 hours.

-

Validation: The final product should be a viscous, light yellow-tinted liquid[3]. Verify purity via ¹H NMR. A sharp, distinct C2-H proton peak around 9.0–10.0 ppm confirms the formation of the imidazolium core; peak broadening indicates residual water contamination.

Protocol B: [BEIm]Br-Catalyzed Multicomponent Synthesis in Aqueous Media

Self-validating rationale: Utilizing water as a co-solvent forces the amphiphilic [BEIm]Br to form hydrophobic micro-droplets. This concentrates the organic substrates, driving the reaction forward via the hydrophobic effect while keeping the catalyst fully solvated in the aqueous phase during extraction.

-

Reaction Assembly: In a 50 mL reaction vial, add the organic substrates (e.g., 1.0 mmol aldehyde, 1.0 mmol active methylene compound, 1.0 mmol nucleophile).

-

Catalyst Addition: Add 10 mol% of the synthesized [BEIm]Br and 5 mL of deionized water.

-

Heating: Stir the mixture at 80 °C. The mixture will initially appear as a suspension but will form a stable emulsion as the IL facilitates substrate mixing and micelle formation.

-

Monitoring: Monitor the reaction progress via TLC (Thin-Layer Chromatography). The reaction typically reaches completion within 30–60 minutes due to the high local concentration of substrates within the IL-formed hydrophobic pockets[5].

-

Product Isolation: Upon completion, cool the mixture to room temperature. Extract the organic product using ethyl acetate (3 × 10 mL). The product partitions entirely into the organic layer, while the [BEIm]Br remains in the aqueous phase.

-

Catalyst Recycling: Collect the aqueous phase and remove the water via freeze-drying. The recovered [BEIm]Br can be reused for at least 5 consecutive cycles without a statistically significant loss of catalytic activity.

References

- RoCo Global.1-Butyl-3-ethylimidazolium bromide, >98% Product Specifications. URL: https://roco.global/product/1-butyl-3-ethylimidazolium-bromide-98/

- Cellulose Chemistry and Technology.Ionic Liquid-Mediated Synthesis of Cellulose/Montmorillonite Nanocomposite. (2020). URL: https://www.cellulosechemtechnol.ro/pdf/CCT9-10(2020)/p.811-817.pdf

- Journal of Chemical & Engineering Data (ACS Publications).Liquid–Liquid Equilibria in Aqueous 1-Alkyl-3-methylimidazolium- and 1-Butyl-3-ethylimidazolium-Based Ionic Liquids. (2015). URL: https://pubs.acs.org/doi/10.1021/acs.jced.5b00697

- Organometallics (ACS Publications).Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents. (2007). URL: https://pubs.acs.org/doi/10.1021/om700686c

- Heterocycles.Design of Reaction Media for Nucleophilic Substitution Reactions by Using a Catalytic Amount of an Amphiphilic Imidazolium Salt. (2009). URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/10771/80/1

Sources

1-Butyl-3-ethylimidazolium bromide as an electrolyte in electrochemical applications

Topic: 1-Butyl-3-ethylimidazolium Bromide ([C4C2Im]Br) as an Electrolyte in Electrochemical Applications Content Type: Advanced Application Note & Protocol Guide Audience: Senior Researchers, Electrochemists, and Pharmaceutical Process Engineers

Executive Summary: The High-Conductivity Advantage

1-Butyl-3-ethylimidazolium bromide ([C4C2Im]Br) represents a distinct class of imidazolium-based ionic liquids (ILs) that offers a critical advantage over its more common methyl-analogues ([BMIm]Br): superior transport properties .

While 1-butyl-3-methylimidazolium bromide ([BMIm]Br) is typically a solid at room temperature (mp ~65-76°C), the asymmetric substitution of ethyl and butyl groups in [C4C2Im]Br disrupts crystal packing, often resulting in a Room Temperature Ionic Liquid (RTIL) with significantly lower viscosity and up to 2x higher ionic conductivity .

For drug development and electrochemical applications, this material serves two distinct roles:

-

High-Performance Electrolyte: For supercapacitors and sensors requiring rapid ion mobility without high-temperature operation.

-

Redox Mediator: The bromide anion (

) is not inert; it serves as a potent, reversible redox mediator for organic electrosynthesis (e.g., alcohol oxidation), making it a "reagent-electrolyte" in pharmaceutical manufacturing.

Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| CAS Number | 174899-64-0 | Identification |

| Physical State | Liquid at RT (Supercools easily) | Allows use without heating jackets; easier handling than solid salts. |

| Conductivity | High (~2-6 mS/cm at 25°C) | Significantly higher than [BMIm]Br; reduces ohmic drop ( |

| Viscosity | Low (< 200 cP at 25°C) | Enhances mass transport and diffusion rates ( |

| Electrochemical Window | ~2.5 – 2.7 V | Limited anodically by |

| Hygroscopicity | High | Critical: Water content drastically alters viscosity and window. |

Protocol A: Synthesis and Purification

Objective: Synthesize high-purity [C4C2Im]Br free of starting materials and water, suitable for electrochemical baselines.

Mechanism

The synthesis is a quaternization reaction (Menshutkin reaction) where 1-ethylimidazole acts as the nucleophile attacking 1-bromobutane.

Workflow Diagram

Figure 1: Step-by-step synthesis and purification workflow for electrochemical-grade [C4C2Im]Br.

Detailed Procedure

-

Stoichiometry: Charge a dry 3-neck round-bottom flask with 1-ethylimidazole (1.0 equiv).

-

Addition: Add 1-bromobutane (1.1 equiv) dropwise at 0°C under

atmosphere. Note: Excess alkyl halide ensures complete conversion of the more expensive imidazole. -

Reaction: Heat to 70°C for 24 hours with vigorous stirring. The mixture will become viscous.[1]

-

Washing (Critical Step):

-

Cool to room temperature.[2]

-

Add Ethyl Acetate (EtOAc) (approx. 3x reaction volume).

-

Stir vigorously for 30 mins. [C4C2Im]Br is immiscible with EtOAc; impurities (unreacted imidazole/bromide) will dissolve in the EtOAc phase.

-

Decant the top EtOAc layer. Repeat this wash 3 times.

-

-

Drying:

-

Rotary evaporate residual EtOAc.

-

Transfer to a vacuum line. Dry at 60°C under high vacuum (<0.1 mbar) for 48 hours .

-

Validation: Karl Fischer titration should yield < 100 ppm water for strict electrochemical work.

-

Protocol B: Electrochemical Characterization

Objective: Define the stable operating window and identify the bromide redox couple.

Setup

-

Working Electrode: Platinum (Pt) disk (1.6 mm diameter) or Glassy Carbon.

-

Counter Electrode: Pt wire.

-

Reference Electrode: Ag wire (quasi-reference) or Ag/Ag+ (in IL).

-

Atmosphere: Argon-purged glovebox (Oxygen/Water < 1 ppm).

Procedure

-

Conditioning: Polish the electrode with 0.05

alumina slurry; rinse with dry acetonitrile and dry under -

OCP Measurement: Record Open Circuit Potential for 5 minutes.

-

Anodic Sweep (The Bromide Limit):

-

Scan from OCP positive towards +1.5 V.

-

Observation: You will observe a sharp oxidation peak around +0.9 V to +1.1 V (vs Ag wire).

-

Mechanism:

(often followed by -

Significance: This defines the Anodic Limit . Do not exceed this voltage unless your application requires generated bromine (see Section 5).

-

-

Cathodic Sweep (The Cation Limit):

-

Scan from OCP negative towards -2.5 V.

-

Observation: Onset of reduction current around -2.0 V .

-

Mechanism: Reduction of the imidazolium ring (formation of carbenes/radicals).

-

-

Conductivity Measurement:

-

Use a dip-type conductivity probe with a known cell constant.

-

Thermostat the cell from 20°C to 60°C.

-

Expectation: Conductivity should increase non-linearly (Vogel-Fulcher-Tammann behavior).

-

Application Note: Mediated Organic Electrosynthesis

Context: Drug Development & Pharmaceutical Intermediates

Unlike inert electrolytes (e.g.,

Target Reaction: Oxidation of Benzylic Alcohols to Aldehydes

This protocol avoids transition metal catalysts.

Mechanism Diagram

Figure 2: The catalytic cycle of Bromide-mediated electro-oxidation in [C4C2Im]Br.

Protocol

-

Electrolyte: Pure [C4C2Im]Br (acts as both solvent and electrolyte).

-

Substrate: Dissolve 1 mmol of Benzyl Alcohol directly into 5 mL of [C4C2Im]Br.

-

Electrolysis:

-

Mode: Constant Current (Galvanostatic).

-

Current Density: 10 mA/cm².

-

Charge: Pass 2.2 F/mol (slight excess over theoretical 2e- process).

-

Temperature: 25-40°C.

-

-

Work-up:

-

Extract the reaction mixture with Ether (3 x 10 mL). The IL remains; the product moves to the ether layer.

-

Wash ether layer with water, dry over

, and evaporate.

-

-

Recycling: The [C4C2Im]Br phase can be dried under vacuum and reused immediately.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazards: Skin irritation (H315), Eye irritation (H319).[3]

-

Handling:

-

[C4C2Im]Br is extremely hygroscopic . Always handle in a desiccator or glovebox for electrochemical characterization.

-

If the liquid turns yellow/brown during storage, it indicates degradation or impurity accumulation (often bromine formation from light exposure). Recrystallize or re-wash with ethyl acetate.[4]

-

References

-

Synthesis & Properties of Imidazolium Bromides

- Title: 1-Butyl-3-methylimidazolium Bromide: An Overview of Its Properties, Synthesis, and Applic

- Source: NBInno.

-

URL:[Link]

-

Conductivity & Viscosity Comparison ([C4C2Im] vs [BMIm])

- Title: Does the variation of the alkyl chain length on N1 and N3 of imidazole ring affect physicochemical fe

- Source: ResearchG

-

URL:[Link]

-

Electrochemical Window & Lanthanide Behavior

- Title: Electrochemical and Thermodynamic Properties of Ln(III) in 1-Butyl-3-Methylimidazolium Bromide Ionic Liquid.

- Source: PLoS ONE / NIH.

-

URL:[Link]

-

Commercial Availability & Physical State

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 3. 1-Butyl-3-methylimidazolium Bromide | C8H17BrN2 | CID 25153273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1-Butyl-3-methylimidazolium bromide | 85100-77-2 [chemicalbook.com]

- 6. roco.global [roco.global]

Application Note: Biomass Dissolution & Fractionation using 1-Butyl-3-ethylimidazolium Bromide ([Beim]Br)

This Application Note is structured as a high-level technical guide for senior researchers. It prioritizes the unique physicochemical advantages of 1-Butyl-3-ethylimidazolium bromide ([Beim]Br) —specifically its liquid state at room temperature and lower viscosity compared to its methyl-analogues—as a superior solvent for biomass fractionation.

HExecutive Summary

While 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) remains the industry standard for cellulose dissolution, its high melting point (65–70°C) and extreme viscosity present significant handling challenges. This guide details the application of 1-Butyl-3-ethylimidazolium bromide ([Beim]Br) , a structural analog that offers a distinct rheological advantage: it exists as a liquid at room temperature with significantly lower viscosity than [Bmim]Br.

This protocol focuses on the fractionation of lignocellulosic biomass , leveraging the bromide anion's ability to disrupt inter- and intramolecular hydrogen bonding networks in cellulose and lignin, facilitating efficient separation and recovery.

Mechanism of Action

The dissolution efficacy of [Beim]Br relies on a dual-action mechanism involving the ionic liquid's specific ion pair:

-

Anionic Disruption (The "Key"): The bromide anion (Br⁻) acts as a hydrogen bond acceptor. It competitively interacts with the hydroxyl protons of the carbohydrate polymers (cellulose/hemicellulose), effectively "unzipping" the tight hydrogen-bonding network that maintains crystallinity.

-

Cationic Stabilization (The "Wedge"): The bulky [Beim]⁺ cation intercalates between the polymer chains. The ethyl group (C2) provides slightly higher steric hindrance than the methyl group in [Bmim]⁺, preventing the re-association of the chains.

Visualization: Molecular Interaction Pathway

Figure 1: Mechanistic pathway of biomass dissolution via [Beim]Br. The bromide anion disrupts hydrogen bonds while the cation prevents recrystallization.

Material Specifications & Preparation

Reagents

| Component | Grade/Purity | Critical Note |

| [Beim]Br | >98% | Must be dried. Water content >1% acts as an anti-solvent. |

| Biomass | Milled (<40 mesh) | Pine, straw, or microcrystalline cellulose (MCC). |

| Anti-solvent | HPLC Grade | Deionized Water or Ethanol/Acetone mix. |

| Desiccant | P | For vacuum drying the IL. |

Pre-Experimental Preparation (Critical)

Expert Insight: The most common cause of failure in IL dissolution is moisture. [Beim]Br is hygroscopic.

-

Dry the Biomass: Dry biomass in a vacuum oven at 60°C for 24 hours. Target moisture content: <1 wt%.

-

Dry the IL: Although [Beim]Br is liquid, it retains atmospheric water. Dry under vacuum (0.1 bar) at 80°C for 4 hours with stirring before use.

Experimental Protocol: Dissolution & Regeneration

Phase A: Dissolution[1]

-

Loading: In a 3-neck round-bottom flask, add dried [Beim]Br.

-

Biomass Addition: Add biomass slowly to achieve a 5–10 wt% loading .

-

Note: Loadings >10% result in exponential viscosity increases, hindering magnetic stirring.

-

-

Heating: Heat the mixture to 100°C – 110°C under an inert atmosphere (N₂ or Ar).

-

Why Inert? Prevents oxidative degradation of lignin and darkening of the IL.

-

-

Agitation: Stir vigorously (300–500 rpm) for 2–6 hours .

-

Endpoint: Solution becomes optically clear (for cellulose) or dark homogeneous liquid (for lignocellulose).

-

Phase B: Regeneration (Precipitation)

-

Cooling: Allow the solution to cool to roughly 60°C (still fluid).

-

Anti-solvent Addition: Slowly add Deionized Water (ratio 1:1 v/v) to the IL mixture under rapid stirring.

-

Observation: A flocculent precipitate (regenerated carbohydrate) will form immediately.

-

-

Aging: Stir for 30 minutes to ensure complete precipitation.

-

Separation: Centrifuge at 4000 rpm for 15 minutes.

-

Solid Pellet: Cellulose/Hemicellulose rich fraction.

-

Supernatant: [Beim]Br + Water + Solubilized Lignin fragments.

-

Phase C: IL Recycling

-

Lignin Recovery: Evaporate ethanol (if used) or acidify the supernatant to precipitate lignin (optional, depending on biomass type).

-

Dehydration: Rotary evaporate the aqueous supernatant to remove water.

-

Vacuum Drying: Dry the recovered [Beim]Br at 80°C under high vacuum for 12 hours.

-

Validation: Check water content via Karl-Fischer titration (<0.5%).

-

Process Workflow Diagram

Figure 2: Complete experimental workflow from biomass preparation to IL recycling.

Characterization & Validation

To confirm the success of the dissolution and regeneration, perform the following analyses:

| Technique | Parameter | Expected Outcome |

| XRD (X-Ray Diffraction) | Crystallinity Index (CrI) | Decrease in CrI. Shift from Cellulose I (native) to Cellulose II (amorphous) indicates successful disruption of H-bonds. |

| FTIR | Bond Stretching | Broadening of -OH peak (3000-3600 cm⁻¹) indicates loss of ordered H-bonding. Appearance of lignin peaks in supernatant residue. |

| SEM | Morphology | Native fibers appear smooth/ordered. Regenerated material appears rough, porous, and agglomerated. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Dissolution | High water content in IL. | Re-dry [Beim]Br under high vacuum. Water must be <1%.[1] |

| High Viscosity | Biomass loading >10%. | Dilute with fresh [Beim]Br or increase temperature to 120°C. |

| Darkening of Solution | Oxidative degradation. | Ensure strict N₂ atmosphere. Reduce temperature slightly. |

| Low Recovery Yield | Inefficient precipitation. | Use cold water (4°C) as anti-solvent; increase aging time. |

References

-

Nishikawa, K., et al. (2007).[1] Melting and freezing behaviors of prototype Ionic Liquids. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Amaral, L., et al. (2019).[2] Electrolyte additives for HER in alkaline hydrolysis. Retrieved from [Link]

-

Liu, H.R., et al. (2013). Influence of Anions of Imidazole Ionic Liquids on Dissolution of Cellulose. Asian Journal of Chemistry. Retrieved from [Link]

-

Tshibangu, P.N., et al. (2011). Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide. International Journal of Electrochemical Science. Retrieved from [Link]

Sources

Application Note: 1-Butyl-3-Ethylimidazolium Bromide ([Beim]Br) as an Advanced Medium for Enzymatic Reactions

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

As non-aqueous biocatalysis expands within drug development and green chemistry, researchers frequently encounter a critical bottleneck: mass transfer limitations driven by the high viscosity of conventional ionic liquids (ILs) like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).

1-Butyl-3-ethylimidazolium bromide ([Beim]Br , also denoted as [C4C2Im]Br) represents a structural evolution in room-temperature ionic liquids (RTILs). By replacing the N-3 methyl group with an ethyl group, the steric hindrance and asymmetry of the imidazolium cation are increased. This subtle modification disrupts the highly ordered ion packing within the liquid lattice. Consequently, [Beim]Br exhibits a ten-fold lower macroscopic viscosity and two-fold higher electrical conductivity compared to its [Bmim] analogs[1].

For enzymatic reactions, this reduction in viscosity is transformative. It accelerates substrate diffusion, mitigates mass transfer resistance, and improves the thermodynamic water activity (

Physicochemical Profiling & Quantitative Advantages

The selection of an ionic liquid for biocatalysis must be driven by empirical data. Table 1 summarizes the physicochemical advantages of [Beim]Br over conventional industry standards, highlighting the direct causality between physical properties and enzymatic performance.

Table 1: Comparative Physicochemical Profile of Imidazolium-Based ILs

| Property | [Bmim]Br (Conventional) | [Beim]Br (Advanced) | Mechanistic Impact on Biocatalysis |

| Dynamic Viscosity | Baseline (High) | ~10x Lower [1] | Eliminates mass transfer bottlenecks; accelerates substrate diffusion to the enzyme active site. |

| Electrical Conductivity | Baseline | 2x Higher [1] | Enhances ion mobility; highly advantageous for electro-enzymatic cascade reactions. |

| H-Bond Disruption | Moderate | High | Bromide anion strongly interacts with hydroxyl groups via EDA, uncoiling biopolymers[2]. |

| ABS Formation | Standard | Enhanced | The N-3 ethyl group increases cation hydrophobicity, improving phase separation in aqueous biphasic systems[4]. |

Workflow & Pathway Visualizations

To conceptualize the integration of [Beim]Br in biocatalytic workflows, the following diagrams illustrate both the molecular mechanism of substrate disruption and the macroscopic experimental workflow.

Figure 1: Molecular mechanism of [Beim]Br in cellulose disruption and subsequent enzymatic saccharification.

Figure 2: Workflow for [Beim]Br-Mediated Aqueous Biphasic System (ABS) enzyme recovery and biocatalysis.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control checkpoints ensure that the physical chemistry of the [Beim]Br system is behaving as expected before proceeding to the enzymatic steps.

Protocol A: [Beim]Br-Mediated Biomass Pretreatment for Cellulase Saccharification

Purpose: To utilize the electron donor-acceptor (EDA) mechanism of [Beim]Br to dissolve crystalline cellulose, rendering it amorphous and highly susceptible to enzymatic hydrolysis[3],[2].

Materials:

-

[Beim]Br (Purity >98%)

-

Lignocellulosic biomass (milled to <0.5 mm)

-

Deionized (DI) Water (Anti-solvent)

-

Cellulase enzyme cocktail (e.g., Celluclast 1.5L)

-

0.05 M Sodium Citrate Buffer (pH 4.8)

Step-by-Step Methodology:

-

IL Solvation: Weigh 5.0 g of [Beim]Br into a 50 mL glass reactor. Heat to 90°C under continuous stirring (400 rpm) until fully liquefied.

-

Biomass Loading: Slowly add 0.25 g of milled biomass (5% w/w loading) to the heated IL.

-

Causality: 90°C provides sufficient thermal energy to overcome the activation barrier for hydrogen bond disruption without causing thermal degradation of the imidazolium cation.

-

-

Dissolution: Incubate the mixture for 2 hours. The suspension will transition into a dark, viscous, homogenous solution.

-

Regeneration (Anti-solvent Addition): Rapidly inject 15 mL of cold DI water into the reactor while stirring vigorously.

-

Validation Checkpoint: A white/tan precipitate must form immediately. This is the regenerated, amorphous cellulose. If no precipitate forms, the initial biomass loading was too low, or ambient moisture compromised the IL's solvation capacity.

-

-

Washing: Centrifuge the slurry at 5000 × g for 10 minutes. Decant the supernatant (which contains the recoverable [Beim]Br). Wash the pellet with DI water three times to remove residual bromide ions.

-

Causality: Residual halide ions (Br⁻) can act as competitive inhibitors by binding to the active site of cellulase enzymes. Thorough washing is critical for downstream catalytic efficiency.

-

-

Enzymatic Saccharification: Resuspend the washed amorphous pellet in 10 mL of 0.05 M sodium citrate buffer (pH 4.8). Add 15 FPU (Filter Paper Units) of cellulase per gram of biomass. Incubate at 50°C, 150 rpm for 48 hours.

Protocol B: Aqueous Biphasic System (ABS) for Lipase Partitioning

Purpose: To create a tunable liquid-liquid extraction system using[Beim]Br and inorganic salts to purify and stabilize lipases (e.g., Candida antarctica Lipase B) for esterification reactions[4],[5].

Materials: *[Beim]Br

-

Potassium Phosphate (K₃PO₄)

-

Crude Lipase Extract

-

DI Water

Step-by-Step Methodology:

-

System Formulation: In a 15 mL centrifuge tube, prepare a 10 g system consisting of 30% (w/w) [Beim]Br, 20% (w/w) K₃PO₄, and 50% (w/w) DI water.

-

Causality: The ethyl group on N-3 of [Beim]Br increases its hydrophobicity compared to [Bmim]Br, shifting the binodal curve and allowing phase separation at lower salt concentrations[4].

-

-

Vortexing: Vortex the mixture for 2 minutes until all salts and IL are fully dissolved.

-

Enzyme Loading: Add 0.5 mL of crude lipase extract to the system. Gently invert the tube 10 times to ensure homogenous distribution without causing protein denaturation via sheer stress.

-

Phase Separation: Centrifuge the tube at 3000 × g for 5 minutes at 25°C to accelerate phase demixing.

-

Validation Checkpoint: Inspect the tube. Two distinct liquid phases must be visible. The top phase is the [Beim]Br-rich phase (hydrophobic), and the bottom phase is the K₃PO₄-rich phase (hydrophilic). If the system remains a single phase, it is below the binodal curve; incrementally add K₃PO₄ (1% w/w) until turbidity indicates phase splitting.

-

-

Recovery & Biocatalysis: Carefully pipette the target phase containing the partitioned lipase. The [Beim]Br-rich phase can now serve directly as a low-viscosity, high-mass-transfer medium for the addition of hydrophobic substrates (e.g., vinyl laurate and glucose) for enzymatic esterification.

References

-